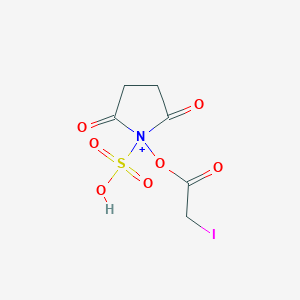
Sulfo-SIA Crosslinker
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-SIA Crosslinker, or N-Sulfosuccinimidyl iodoacetate, is a non-cleavable, heterobifunctional protein crosslinker. Sulfo-SIA is water soluble. Sulfo-SIA Crosslinking Reagent is among the shortest amine and sulfhydryl (thiol) reactive crosslinkers known with a spacer arm length of 1.5 Angstroms. This compound is useful in making antibody drug conjugates (ADCs).
Wissenschaftliche Forschungsanwendungen
2.1. Antibody-Drug Conjugates (ADCs)
One of the primary applications of Sulfo-SIA is in the development of antibody-drug conjugates. These conjugates combine the targeting capability of antibodies with the cytotoxic effects of drugs, allowing for targeted therapy in cancer treatment.
- Case Study : In a study examining the effectiveness of various crosslinkers in ADC formulations, Sulfo-SIA demonstrated superior stability and efficacy compared to other commonly used crosslinkers like SMCC (succinimidyl-4-(maleimidomethyl)-cyclohexane-1-carboxylate). The resulting ADCs showed enhanced therapeutic indices due to reduced off-target effects .
2.2. Protein Interaction Studies
Sulfo-SIA is extensively used in protein interaction studies to elucidate binding affinities and interactions between proteins.
- Quantitative Studies : Research utilizing mass spectrometry has shown that crosslinking with Sulfo-SIA can help identify protein-protein interactions with high specificity. For instance, a study identified over 12,000 glycan-protein pairs mediated by crosslinking agents including Sulfo-SIA, underscoring its utility in complex biological systems .
2.3. Stabilization of Protein Complexes
The compound has been employed to stabilize transient protein complexes, which are often difficult to study due to their instability.
- Example : In investigations into familial amyotrophic lateral sclerosis (ALS), Sulfo-SIA was used to stabilize mutant forms of superoxide dismutase 1 (SOD1), allowing researchers to analyze their structural and functional properties more effectively. This stabilization was crucial for understanding disease mechanisms and potential therapeutic targets .
Comparative Data on Crosslinkers
The following table summarizes key properties and applications of various crosslinkers, including Sulfo-SIA:
| Crosslinker | Spacer Arm Length | Reactivity | Solubility | Typical Applications |
|---|---|---|---|---|
| Sulfo-SIA | 1.5 Å | Amine & Thiol | Water-soluble | ADCs, Protein Interaction Studies |
| SMCC | 9 Å | Amine & Thiol | Water-soluble | ADCs, Bioconjugation |
| BS3 | 11 Å | Amine | Water-soluble | Protein Complex Stabilization |
Eigenschaften
Molekularformel |
C6H7INO7S |
|---|---|
Molekulargewicht |
364.0865 |
IUPAC-Name |
1-(2-iodoacetyl)oxy-2,5-dioxopyrrolidin-1-ium-1-sulfonic acid |
InChI |
InChI=1S/C6H6INO7S/c7-3-6(11)15-8(16(12,13)14)4(9)1-2-5(8)10/h1-3H2/p+1 |
InChI-Schlüssel |
LBYKLOPOXRATHZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)[N+](C1=O)(OC(=O)CI)S(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sulfo-SIA Crosslinker, Sulfo-SIA Cross linker, Sulfo-SIA Cross-linker |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















